Cas no 213739-81-2 ((5β,\u200b17α)\u200b-17-\u200b(1-\u200bOxoheptyl)\u200boxy\u200b-\u200bandrostan-\u200b3-\u200bone)

(5β,\u200b17α)\u200b-17-\u200b(1-\u200bOxoheptyl)\u200boxy\u200b-\u200bandrostan-\u200b3-\u200bone Chemical and Physical Properties
Names and Identifiers
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- Androstan-3-one, 17-[(1-oxoheptyl)oxy]-, (5β,17α)- (9CI)
- (5β,?17α)?-17-?[(1-?Oxoheptyl)?oxy]?-?androstan-?3-?one
- (5β,\u200b17α)\u200b-17-\u200b(1-\u200bOxoheptyl)\u200boxy\u200b-\u200bandrostan-\u200b3-\u200bone
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- Inchi: 1S/C26H42O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h18,20-23H,4-17H2,1-3H3/t18-,20+,21+,22+,23-,25+,26+/m1/s1
- InChI Key: DDYHAKNCTGGYOK-VDGJRLBASA-N
- SMILES: C[C@]12CCC(=O)C[C@@]1([H])CC[C@@]1([H])[C@]3([H])CC[C@@H](OC(=O)CCCCCC)[C@@]3(C)CC[C@]21[H]
(5β,\u200b17α)\u200b-17-\u200b(1-\u200bOxoheptyl)\u200boxy\u200b-\u200bandrostan-\u200b3-\u200bone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O870128-10mg |
(5β,\u200b17α)\u200b-17-\u200b[(1-\u200bOxoheptyl)\u200boxy]\u200b-\u200bandrostan-\u200b3-\u200bone |
213739-81-2 | 10mg |
$ 1642.00 | 2023-04-15 | ||
TRC | O870128-1mg |
(5β,\u200b17α)\u200b-17-\u200b[(1-\u200bOxoheptyl)\u200boxy]\u200b-\u200bandrostan-\u200b3-\u200bone |
213739-81-2 | 1mg |
$ 207.00 | 2023-04-15 |
(5β,\u200b17α)\u200b-17-\u200b(1-\u200bOxoheptyl)\u200boxy\u200b-\u200bandrostan-\u200b3-\u200bone Related Literature
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1. Stereoselective reaction of arylsulfanyl-stabilized homoenolates with aldehydesTsuyoshi Shinozuka,Yuusuke Kikori,Morio Asaoka,Hisashi Takei J. Chem. Soc. Perkin Trans. 1 1996 119
Additional information on (5β,\u200b17α)\u200b-17-\u200b(1-\u200bOxoheptyl)\u200boxy\u200b-\u200bandrostan-\u200b3-\u200bone
Research Brief on (5β,17α)-17-(1-Oxoheptyl)oxy-androstan-3-one (CAS: 213739-81-2): Recent Advances and Applications
The compound (5β,17α)-17-(1-Oxoheptyl)oxy-androstan-3-one (CAS: 213739-81-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This steroid derivative, characterized by its unique structural modifications, exhibits promising pharmacological properties, particularly in the context of metabolic and endocrine disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential.
One of the key areas of investigation has been the compound's role as a modulator of steroid hormone receptors. Preliminary in vitro and in vivo studies suggest that (5β,17α)-17-(1-Oxoheptyl)oxy-androstan-3-one interacts with glucocorticoid and androgen receptors, potentially offering a novel approach to treating conditions such as inflammation, autoimmune diseases, and hormone-dependent cancers. The compound's ability to selectively bind to these receptors while minimizing off-target effects has been a focal point of recent research.
In terms of synthetic chemistry, advancements have been made in the efficient production of (5β,17α)-17-(1-Oxoheptyl)oxy-androstan-3-one. Researchers have developed optimized catalytic processes that enhance yield and purity, addressing previous challenges related to scalability and cost-effectiveness. These improvements are critical for facilitating further preclinical and clinical studies, as well as for potential large-scale manufacturing.
Pharmacokinetic studies have also provided valuable insights into the compound's bioavailability and metabolic stability. Recent findings indicate that (5β,17α)-17-(1-Oxoheptyl)oxy-androstan-3-one exhibits favorable absorption and distribution profiles, with a half-life that supports sustained therapeutic effects. These properties make it a viable candidate for oral administration, which is a significant advantage in drug development.
Looking ahead, ongoing research aims to explore the compound's efficacy in more complex biological systems, including animal models of disease. Additionally, efforts are underway to investigate potential synergies with existing therapies, which could further expand its clinical applications. The cumulative evidence suggests that (5β,17α)-17-(1-Oxoheptyl)oxy-androstan-3-one holds considerable promise as a therapeutic agent, warranting continued investment in its development.
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